2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-3-5-16(12-13)26-14(2)18(23)21-15-6-8-17(9-7-15)28(24,25)22-19-20-10-11-27-19/h3-12,14H,1-2H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATGEOGDEMCNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Methylphenol
A modified protocol from involves reacting 3-methylphenol with sodium 2-chloropropionate under basic conditions:
Conditions :
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Solvent: Toluene (300 mL)
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Base: 40% NaOH (50 mL)
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Temperature: Reflux (80°C, 5 hours)
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Workup: Neutralization with HCl, extraction with methylene chloride, and recrystallization.
Yield : ~77% (analogous to).
Key Insight : Azeotropic water removal enhances reaction efficiency by minimizing hydrolysis of the chloropropionate.
Synthesis of 4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline
The sulfonamide-thiazole fragment requires sequential sulfonylation and thiazole ring formation.
Thiazole Ring Formation
Adapting methods from, the 1,3-thiazol-2-amine core is synthesized via Hantzsch thiazole synthesis :
Conditions :
Sulfonylation of Aniline
The sulfonyl group is introduced via sulfonation of 4-nitroaniline , followed by reduction:
Conditions :
Key Insight : Controlled sulfonation prevents polysubstitution.
Coupling Thiazole Amine to Sulfonyl Chloride
The thiazole amine reacts with 4-aminophenylsulfonyl chloride :
Conditions :
Amide Coupling: Final Assembly
The propanamide bond is formed via Schotten-Baumann reaction between the acid and amine.
Activation of 2-(3-Methylphenoxy)propanoic Acid
The acid is converted to its acid chloride :
Conditions :
Reaction with 4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline
The acid chloride reacts with the sulfonamide-aniline:
Conditions :
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Solvent: Tetrahydrofuran (THF)
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Base: Triethylamine (TEA)
Purification :
Alternative Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Green Chemistry Approaches
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Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonylation.
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Catalysts : Use polymer-supported reagents to simplify workup.
Critical Data Tables
Table 1 : Comparison of Thiazole Synthesis Methods
Table 2 : Amide Coupling Yields Under Varied Conditions
| Acid Activator | Solvent | Base | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF | TEA | 55 |
| DCC/DMAP | DCM | None | 48 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce corresponding amines.
Scientific Research Applications
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: Its interactions with biological systems are studied to understand its effects on biochemical pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
- 2-(4-Chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (CAS 650614-70-3) Key Differences: Replaces the propanamide chain with acetamide and introduces a chlorine atom at the phenoxy group's 4-position. The shorter acetamide chain may alter binding kinetics compared to the target compound’s propanamide .
- 2-(3,5-Dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide (CAS 919069-47-9) Key Differences: Features a 3,5-dimethylphenoxy group and a thiazol-4-yl ethyl linker. Impact: The dimethyl substitution enhances hydrophobicity, favoring lipid bilayer penetration.
Modifications in the Sulfonamide-Thiazole Region
- N-(2,2,2-Trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide Key Differences: Incorporates a trichloroethyl group on the sulfonamide-attached phenyl ring. Impact: The trichloroethyl group significantly increases steric bulk and lipophilicity, which may improve metabolic stability but raise toxicity concerns compared to the target compound’s simpler structure .
- 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide (CAS 1365964-29-9) Key Differences: Replaces the thiazole ring with a thiadiazole and adds a chlorine atom on the propanamide chain. Impact: The thiadiazole’s electron-deficient nature may alter binding interactions, while the chlorine could influence reactivity and metabolic pathways .
Propanamide Backbone and Stereochemical Variations
- (2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide Key Differences: Introduces a chiral center (R-configuration) and a trifluoromethyl group on the thiazole. Impact: The stereochemistry and trifluoromethyl group enhance receptor selectivity and metabolic resistance.
- 3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide Key Differences: Incorporates a thiazolidinone ring with a 4-methoxybenzylidene substituent. Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites, improving binding affinity. The methoxy group enhances solubility but may reduce blood-brain barrier penetration .
Physicochemical and Pharmacological Comparisons
Physical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Predicted pKa |
|---|---|---|---|
| Target Compound | ~450 (estimated) | ~1.5 | ~7.0 |
| 2-(4-Chloro-3-methylphenoxy)-acetamide | 437.92 | 1.505 | 7.01 |
| 3-Chloro-propanamide | 318.4 | N/A | N/A |
Pharmacological Data (Selected Examples)
- (2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide: IC50 = 49 ± 10 nM (CXCR2 antagonism) .
- N-[3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl]-3-((4-methoxyphenyl)sulfonyl)propanamide : Enhanced solubility due to hydroxyl and methoxy groups .
Biological Activity
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is a complex organic compound with a unique structural configuration that suggests potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features several notable groups:
- Phenoxy Group : Contributes to hydrophobic interactions.
- Thiazole Ring : Known for its nucleophilic properties and ability to participate in various biochemical reactions.
- Sulfonamide Moiety : Plays a critical role in enzyme inhibition and drug activity.
Molecular Formula
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study highlighted that thiazole-containing compounds demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, suggesting that the thiazole ring in our compound may contribute similarly to its anticancer potential .
Case Study: Thiazole Derivatives
| Compound Name | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound 1 | Anticancer | A-431 | < 10 |
| Compound 2 | Anticancer | Jurkat | < 5 |
Antimicrobial Properties
The sulfonamide group in the compound is known for its antibacterial properties. Compounds containing sulfonamide moieties have been extensively studied for their ability to inhibit bacterial growth by mimicking natural substrates in bacterial enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Cell Cycle Arrest : The thiazole ring may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Hydrophobic Interactions : The phenoxy group enhances the compound's ability to penetrate cell membranes.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Studies suggest that compounds with similar structures exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, which enhance their efficacy and safety in clinical applications .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the sulfonamide group.
- Coupling with the phenoxy moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
